![molecular formula C10H10F3NO2S B2567815 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate CAS No. 464935-24-8](/img/structure/B2567815.png)
2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate is a chemical compound with the CAS Number: 464935-24-8 . It has a molecular weight of 265.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(methylsulfanyl)phenylcarbamate . The InChI code for this compound is 1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 265.26 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation
The palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes, facilitated by sodium persulfate, showcases a method for C-H bond functionalization leading to new biaryl C-C linkages. This process benefits from high efficiency and regioselectivity across a variety of arenes, highlighting the versatile application of O-phenylcarbamates in synthesizing complex aromatic structures. A unique feature is the selective diarylation through quadruple C-H bond functionalization, demonstrating O-carbamates' utility as directing groups for catalytic C-H activation. The presence of trifluoroacetic acid is vital for the cyclopalladation of O-phenylcarbamates, indicating the influence of trifluoro substituents on catalysis and product formation (Zhao, Yeung, & Dong, 2010).
Fluorescent Detection of Explosives
A novel fluorescent poly(2,7-carbazole) polymer demonstrates high sensitivity for detecting explosive compounds like TNT and DNT through recycled fluorescence quenching. The strong electron-donating ability of this polymer, combined with the bulky side chain minimizing interchain interaction, underscores the role of specific chemical functionalities, including potentially trifluoroethyl groups, in enhancing material sensitivity and selectivity for environmental and security applications (Nie et al., 2011).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides. Its remarkable catalytic activity facilitates acylation across a range of alcohols, including those with steric hindrance, indicating the potential utility of trifluoromethyl groups in enhancing catalytic performance for synthetic applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Sustained Release in Agriculture
Solid lipid nanoparticles and polymeric nanocapsules encapsulating carbendazim and tebuconazole demonstrate improved release profiles and reduced environmental toxicity. This research illustrates the broader applicability of carbamate formulations in enhancing the efficacy and safety of agricultural fungicides, potentially including trifluoroethyl carbamates (Campos et al., 2015).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylsulfanylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZNQXVJNYBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)
![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)
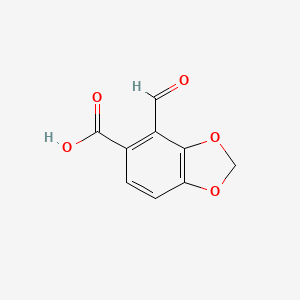

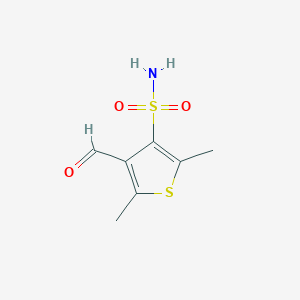
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
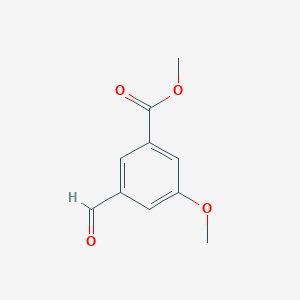
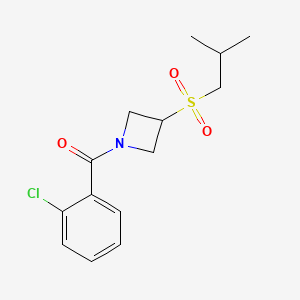
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
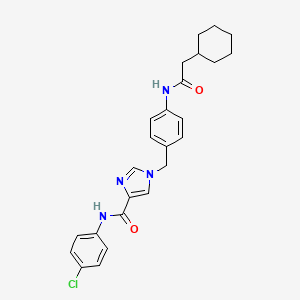
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)
![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
